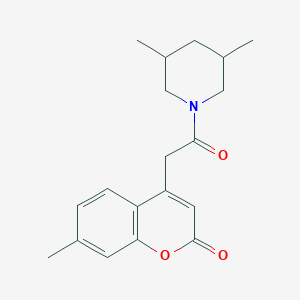
4-(2-(3,5-Dimethylpiperidin-1-yl)-2-oxoethyl)-7-methyl-2H-chromen-2-on
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-(3,5-dimethylpiperidin-1-yl)-2-oxoethyl)-7-methyl-2H-chromen-2-one is a synthetic organic compound that belongs to the class of chromenones. Chromenones are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound features a piperidine moiety, which is a common structural element in many pharmacologically active compounds.
Wissenschaftliche Forschungsanwendungen
4-(2-(3,5-dimethylpiperidin-1-yl)-2-oxoethyl)-7-methyl-2H-chromen-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and chemical processes.
Vorbereitungsmethoden
The synthesis of 4-(2-(3,5-dimethylpiperidin-1-yl)-2-oxoethyl)-7-methyl-2H-chromen-2-one typically involves multiple steps, including the formation of the chromenone core and the subsequent introduction of the piperidine moiety. One common synthetic route involves the condensation of 7-methyl-2H-chromen-2-one with 3,5-dimethylpiperidine in the presence of a suitable catalyst under controlled conditions. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as adjusting temperature, pressure, and reaction time.
Analyse Chemischer Reaktionen
4-(2-(3,5-dimethylpiperidin-1-yl)-2-oxoethyl)-7-methyl-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The piperidine moiety can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific conditions and reagents used.
Wirkmechanismus
The mechanism of action of 4-(2-(3,5-dimethylpiperidin-1-yl)-2-oxoethyl)-7-methyl-2H-chromen-2-one involves its interaction with specific molecular targets. The piperidine moiety is known to interact with receptors in the central nervous system, potentially modulating neurotransmitter activity. The chromenone core may interact with enzymes or other proteins, affecting various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 4-(2-(3,5-dimethylpiperidin-1-yl)-2-oxoethyl)-7-methyl-2H-chromen-2-one include other chromenone derivatives and piperidine-containing compounds. For example:
4-(4-bromo-2-{[(3R,5S)-3,5-dimethylpiperidin-1-yl]carbonyl}phenyl)amino]-4-oxobutanoic acid: This compound also features a piperidine moiety and has similar biological activities.
4-bromo-2-{[(3R,5S)-3,5-dimethylpiperidin-1-yl]carbonyl}aniline: Another compound with a piperidine moiety, used in similar research applications. The uniqueness of 4-(2-(3,5-dimethylpiperidin-1-yl)-2-oxoethyl)-7-methyl-2H-chromen-2-one lies in its specific combination of the chromenone core and the piperidine moiety, which may confer unique biological activities and chemical properties.
Eigenschaften
IUPAC Name |
4-[2-(3,5-dimethylpiperidin-1-yl)-2-oxoethyl]-7-methylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3/c1-12-4-5-16-15(9-19(22)23-17(16)7-12)8-18(21)20-10-13(2)6-14(3)11-20/h4-5,7,9,13-14H,6,8,10-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXOVAQFVKHWYEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C(=O)CC2=CC(=O)OC3=C2C=CC(=C3)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

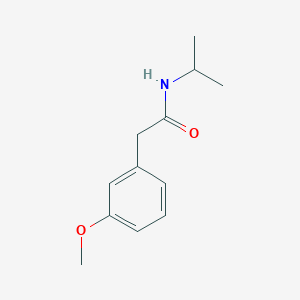

![N-(4-acetylphenyl)-2-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]acetamide](/img/structure/B2421228.png)
![2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(1-phenylethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2421229.png)
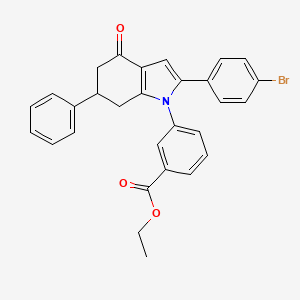
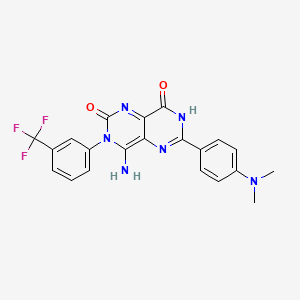
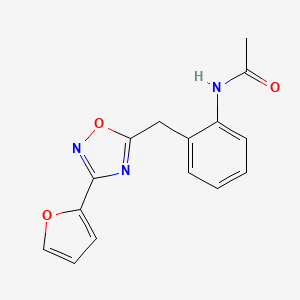
![N-benzyl-4-[4-cyano-5-(piperidin-1-yl)-1,3-oxazol-2-yl]-N-methylbenzene-1-sulfonamide](/img/structure/B2421236.png)

![1-(3,4-dimethylphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2421238.png)
![1-[(2-chloro-4-fluorophenyl)methyl]-4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2,3,4-tetrahydropyrazine-2,3-dione](/img/structure/B2421240.png)
![3-(4-chlorophenyl)-5-methyl-7-(piperidine-1-carbonyl)-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidine-2,4-dione](/img/structure/B2421242.png)
![N-[1-[5-(3-Methoxyphenyl)-1H-imidazol-2-yl]ethyl]prop-2-enamide](/img/structure/B2421243.png)
